molecular formula C16H21FN4S B10957308 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4-fluorobenzyl)thiourea

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4-fluorobenzyl)thiourea

Cat. No.: B10957308
M. Wt: 320.4 g/mol
InChI Key: BATNTGGUTQXPES-UHFFFAOYSA-N
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Description

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4-fluorobenzyl)thiourea is a synthetic compound that belongs to the class of thiourea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4-fluorobenzyl)thiourea typically involves the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propylamine with 4-fluorobenzyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4-fluorobenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4-fluorobenzyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4-chlorobenzyl)thiourea
  • 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4-methylbenzyl)thiourea
  • 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4-bromobenzyl)thiourea

Uniqueness

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(4-fluorobenzyl)thiourea is unique due to the presence of the fluorobenzyl group, which can impart distinct physicochemical properties and biological activities. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C16H21FN4S

Molecular Weight

320.4 g/mol

IUPAC Name

1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-[(4-fluorophenyl)methyl]thiourea

InChI

InChI=1S/C16H21FN4S/c1-12-10-13(2)21(20-12)9-3-8-18-16(22)19-11-14-4-6-15(17)7-5-14/h4-7,10H,3,8-9,11H2,1-2H3,(H2,18,19,22)

InChI Key

BATNTGGUTQXPES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=S)NCC2=CC=C(C=C2)F)C

Origin of Product

United States

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